(1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid
Overview
Description
(1R,4R)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid, also known as 4-MCCA, is a cyclic organic acid that is commonly used as a reagent in chemical synthesis. It is a colorless, crystalline solid with a melting point of 137-139°C and a boiling point of 309-311°C. 4-MCCA is a versatile reagent that has been used for a variety of chemical reactions, including the formation of amides, esters, and thioesters. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. In addition, 4-MCCA has been used in the synthesis of a range of pharmaceuticals, including drugs for the treatment of cancer and other diseases.
Scientific Research Applications
(1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. It has also been used in the synthesis of a range of pharmaceuticals, including drugs for the treatment of cancer and other diseases. In addition, (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid has been used in the synthesis of small organic molecules for use in drug discovery and development.
Mechanism of Action
The mechanism of action of (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid is not well understood. However, it is believed to act as a proton donor in the formation of amides, esters, and thioesters. It is also believed to act as a nucleophile in the formation of peptides and peptidomimetics.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid are not well understood. However, it is believed to be relatively non-toxic and non-irritating. In addition, it has been shown to be relatively stable and resistant to hydrolysis.
Advantages and Limitations for Lab Experiments
The main advantage of using (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid in laboratory experiments is its versatility. It can be used in a variety of chemical reactions, including the formation of amides, esters, and thioesters. It is also relatively stable and resistant to hydrolysis. However, it is important to note that (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid is a strong acid and should be handled with care. In addition, it is volatile and should be stored in a cool, dry place.
Future Directions
There are a number of potential future directions for research on (1r,4r)-4-(Morpholine-4-carbonyl)cyclohexanecarboxylic acid. These include further investigation into its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on its use in the synthesis of peptides, peptidomimetics, and other bioactive molecules. Finally, further research could be conducted on its use in the synthesis of small organic molecules for use in drug discovery and development.
properties
IUPAC Name |
4-(morpholine-4-carbonyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-11(13-5-7-17-8-6-13)9-1-3-10(4-2-9)12(15)16/h9-10H,1-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZMORNJKYIHKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCOCC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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